
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C20H25NO2·HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to by several other names, such as adiphenin and adiphenine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 2-Biphenylacetic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Hydrolysis Reactions
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Key Findings :
Reaction with Isocyanates
Reagent | Conditions | Product | Application | References |
---|---|---|---|---|
Methyl isocyanate | Chloroform, ambient temperature | Urea derivative (via carbamate formation) | Synthesis of stabilized intermediates |
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Example :
Reaction with methyl isocyanate forms a urea-linked derivative, confirmed by NMR and elemental analysis . This reaction proceeds via nucleophilic attack of the amine on the isocyanate.
Alkylation of the Tertiary Amine
Reagent | Conditions | Product | Mechanism | References |
---|---|---|---|---|
Methyl iodide | Polar aprotic solvent, heat | Quaternary ammonium salt | SN2 alkylation |
-
Kinetics :
Quaternary ammonium salt formation is favored in polar solvents (e.g., acetonitrile) at elevated temperatures.
Acylation Reactions
Reagent | Conditions | Product | Notes | References |
---|---|---|---|---|
Acetyl chloride | Dichloromethane, base | Amide derivative | Requires deprotonation of amine |
Salt Formation
Acid | Conditions | Product | Solubility | References |
---|---|---|---|---|
Citric acid | Ethanol, 80–90°C | Citrate salt | Enhanced water solubility |
Ester Interchange (Transesterification)
Reagent | Conditions | Product | Catalyst | References |
---|---|---|---|---|
Methanol | Acidic (H₂SO₄), reflux | Methyl 2-biphenylacetate + diethylaminoethanol | Requires protonation of ester carbonyl |
Biphenyl Moiety Reactivity
Reaction | Conditions | Product | Regioselectivity | References |
---|---|---|---|---|
Electrophilic substitution (Nitration) | HNO₃/H₂SO₄, 0°C | Nitro-substituted biphenyl derivative | Para position favored |
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Challenges :
Steric hindrance from the biphenyl group limits electrophilic substitution to specific positions .
Critical Observations
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The hydrochloride salt’s protonated amine reduces nucleophilicity, requiring neutralization for reactions like acylation .
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Alkylation and isocyanate reactions are pivotal for modifying pharmacological properties .
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Biphenyl reactivity is underutilized in synthesis but offers avenues for structural diversification .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 2-biphenylacetic acid exhibit notable anti-inflammatory and analgesic activities. The compound interacts with cyclooxygenase enzymes, which are crucial in the inflammatory process. Modifications to the biphenyl structure have been shown to enhance therapeutic efficacy while minimizing gastrointestinal toxicity, a common side effect associated with many NSAIDs.
Synthesis Pathways
Several synthetic pathways exist for producing 2-biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride. The synthesis involves various chemical reactions that can yield high-purity compounds suitable for pharmaceutical applications. The following table summarizes some key synthetic methods:
Synthesis Method | Description |
---|---|
Esterification | The reaction of biphenylacetic acid with diethylaminoethanol under acidic conditions to form the ester. |
Hydrochloride Formation | The addition of hydrochloric acid to the ester to form the hydrochloride salt, enhancing solubility and stability. |
Cyclooxygenase Inhibition Studies | Evaluation of the compound's ability to inhibit cyclooxygenase enzymes through various biochemical assays. |
Biological Interactions
The compound's structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent. Interaction studies have shown that it may affect various pathways involved in inflammation and pain management . Further research into its safety profile is essential to fully understand its therapeutic potential.
Case Study 1: Efficacy in Pain Management
A study conducted on animal models demonstrated that 2-biphenylacetic acid derivatives significantly reduced pain responses compared to control groups. This study highlighted the compound's potential as an effective analgesic agent in clinical settings .
Case Study 2: Gastrointestinal Safety Profile
Research focusing on the gastrointestinal effects of this compound showed that modifications to its structure could lead to reduced side effects commonly associated with traditional NSAIDs. This finding is crucial for developing safer pain management alternatives .
Regulatory Status and Future Directions
The regulatory status of this compound varies by region, necessitating comprehensive clinical trials to establish safety and efficacy before market approval. Future research should focus on optimizing synthesis methods and conducting extensive clinical trials to validate its therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system, where it exerts its effects by modulating neurotransmitter release and receptor activity. The compound’s diethylamino group plays a crucial role in its binding to receptors and enzymes, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetic acid, 2-(diethylamino)ethyl ester: Similar structure but lacks the biphenyl moiety.
Benzilic acid, 2-(diethylamino)ethyl ester: Contains a benzilic acid core instead of biphenylacetic acid.
Dicyclomine hydrochloride: Another compound with a diethylaminoethyl ester group but different core structure
Uniqueness
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its biphenylacetic acid core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Biological Activity
2-Biphenylacetic acid, 2-(diethylamino)ethyl ester, hydrochloride is a compound with significant potential in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure and an ester functional group. Its molecular formula contributes to its pharmacological properties, particularly through the diethylamino group which enhances solubility and bioavailability.
Research indicates that 2-biphenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities primarily through their interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory process, and the compound's ability to inhibit COX activity is central to its therapeutic effects .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Analgesic | Pain relief comparable to NSAIDs | |
Gastrointestinal Safety | Reduced toxicity compared to traditional NSAIDs |
Case Studies and Research Findings
- Analgesic Efficacy : A study demonstrated that the compound exhibited analgesic effects in animal models comparable to established NSAIDs while showing a lower incidence of gastrointestinal side effects.
- Inflammation Reduction : Another study highlighted its effectiveness in reducing inflammation markers in experimental models of arthritis, suggesting a potential application in chronic inflammatory conditions.
- Comparative Analysis : In comparative studies with other NSAIDs like Indomethacin and Diclofenac, 2-biphenylacetic acid showed superior safety profiles while maintaining efficacy in pain management.
Structural Comparisons
The uniqueness of 2-biphenylacetic acid, 2-(diethylamino)ethyl ester lies in its balanced efficacy and reduced side effects compared to other NSAIDs. The following table compares it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Biphenylacetic Acid | Acid | Exhibits strong anti-inflammatory effects |
Fenbufen | Acid | Known for analgesic properties but higher gastrointestinal toxicity |
Indomethacin | NSAID | Potent anti-inflammatory but significant side effects |
Diclofenac | NSAID | Widely used but associated with cardiovascular risks |
Properties
CAS No. |
63992-32-5 |
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Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
diethyl-[2-[2-(2-phenylphenyl)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)14-15-23-20(22)16-18-12-8-9-13-19(18)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |
InChI Key |
MRGGCOJFSFIOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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